molecular formula C9H6F3NO B13610631 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile

Katalognummer: B13610631
Molekulargewicht: 201.14 g/mol
InChI-Schlüssel: LBZZRKWNYXSDDK-MRVPVSSYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile is an organic compound with the molecular formula C9H6F3NO. This compound is characterized by the presence of a trifluoromethyl group, a hydroxyethyl group, and a benzonitrile moiety. The trifluoromethyl group is known for its electron-withdrawing properties, which can significantly influence the compound’s reactivity and stability. This compound is of interest in various fields, including pharmaceuticals, agrochemicals, and materials science .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile typically involves the reaction of a suitable benzonitrile derivative with a trifluoromethylating agent. One common method involves the use of trifluoroacetic acid and a reducing agent to introduce the trifluoromethyl group. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction efficiency and yield. Additionally, the use of recyclable catalysts and green chemistry principles can make the process more sustainable .

Analyse Chemischer Reaktionen

Types of Reactions

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Wirkmechanismus

The mechanism of action of 3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes and receptors by increasing its lipophilicity and stability. This can lead to the inhibition of enzyme activity or modulation of receptor function, thereby exerting its biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile is unique due to the presence of both the hydroxyethyl and trifluoromethyl groups, which can significantly influence its reactivity and biological activity. The combination of these functional groups can enhance its potential as a versatile intermediate in organic synthesis and as a bioactive compound in medicinal chemistry .

Eigenschaften

Molekularformel

C9H6F3NO

Molekulargewicht

201.14 g/mol

IUPAC-Name

3-[(1R)-2,2,2-trifluoro-1-hydroxyethyl]benzonitrile

InChI

InChI=1S/C9H6F3NO/c10-9(11,12)8(14)7-3-1-2-6(4-7)5-13/h1-4,8,14H/t8-/m1/s1

InChI-Schlüssel

LBZZRKWNYXSDDK-MRVPVSSYSA-N

Isomerische SMILES

C1=CC(=CC(=C1)[C@H](C(F)(F)F)O)C#N

Kanonische SMILES

C1=CC(=CC(=C1)C(C(F)(F)F)O)C#N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.